molecular formula C8H5N3O2S B12553101 3,4-Dicyanobenzene-1-sulfonamide CAS No. 188021-59-2

3,4-Dicyanobenzene-1-sulfonamide

Cat. No.: B12553101
CAS No.: 188021-59-2
M. Wt: 207.21 g/mol
InChI Key: CYNHNQCTKLRDMF-UHFFFAOYSA-N
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Description

3,4-Dicyanobenzene-1-sulfonamide: is an organic compound with the molecular formula C8H5N3O2S. It is characterized by the presence of two cyano groups (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzene-1-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method involves the nucleophilic attack by ammonia, primary or secondary amines with sulfonyl chlorides . Another efficient method for the preparation of sulfonamides involves the NH4I-mediated amination of sodium sulfinates .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often relies on scalable and environmentally friendly methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dicyanobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Dicyanobenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .

Biology and Medicine: Sulfonamide derivatives have broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound may serve as a precursor for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3,4-Dicyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The cyano groups can also participate in interactions with proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 3,4-Dicyanobenzene-1-sulfonamide is unique due to the presence of both cyano and sulfonamide groups on the benzene ring.

Properties

CAS No.

188021-59-2

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

3,4-dicyanobenzenesulfonamide

InChI

InChI=1S/C8H5N3O2S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H2,11,12,13)

InChI Key

CYNHNQCTKLRDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)C#N

Origin of Product

United States

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